5-chloro-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide

Description

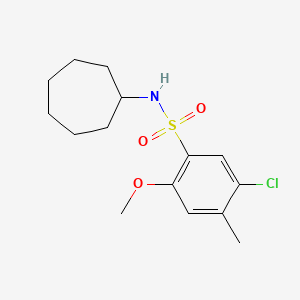

5-Chloro-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 5, 2, and 4, respectively. The sulfonamide moiety is further functionalized with a cycloheptyl group on the nitrogen atom. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5-chloro-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3S/c1-11-9-14(20-2)15(10-13(11)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-10,12,17H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPDCYCTVDRULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe methoxy group can be introduced via methylation, and the sulfonamide moiety is typically added through a sulfonation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can occur at the sulfonamide moiety, potentially leading to the formation of amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups depending on the nucleophile used

Scientific Research Applications

5-chloro-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common benzenesulfonamide backbone with several analogs, but differences in substituents critically influence its physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Cycloheptyl vs. Smaller N-Substituents: The cycloheptyl group in the target compound introduces significant steric bulk compared to phenethyl or imidazolyl groups.

- Substituent Effects on Melting Points : Compounds with rigid aromatic or heteroaromatic substituents (e.g., triazinyl in compound 52 ) exhibit higher melting points (>250°C) due to enhanced π-π stacking and hydrogen bonding. In contrast, aliphatic N-substituents (e.g., cycloheptyl) likely lower melting points.

- Electronic Effects : The electron-withdrawing chloro and sulfonamide groups increase electrophilicity, while methoxy and methyl groups donate electrons, creating a polarized aromatic system that may influence receptor binding.

Example Comparisons :

- Compound 11 : Synthesized via imidazole-thiol coupling under acidic (PTSA) conditions in toluene.

- Compound 52 : Prepared using aryl glyoxal hydrates and sulfamoyl chloride in ethanol under reflux.

- Target Compound : Likely synthesized similarly to ’s analog, using cycloheptylamine instead of phenethylamine.

Biological Activity

5-chloro-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide (CAS No. 946278-78-0) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a chloro group, a cycloheptyl moiety, and methoxy and methyl groups, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics include:

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCCCC2)OC

- InChI Key : KJPDCYCTVDRULR-UHFFFAOYSA-N

This compound's unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation into its therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonamide moiety may facilitate binding to targets involved in inflammatory processes or microbial growth inhibition, potentially leading to antimicrobial or anti-inflammatory effects.

Anti-inflammatory Activity

Sulfonamides like this compound are also investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Studies have shown that certain sulfonamides can reduce inflammation in animal models by modulating immune responses.

Case Studies and Research Findings

-

Study on Structure-Activity Relationship :

A study evaluated various sulfonamide derivatives for their anti-inflammatory effects. It was found that modifications to the aromatic ring significantly impacted the activity, suggesting that the cycloheptyl group in this compound could enhance its efficacy compared to simpler analogs. -

In Vivo Efficacy :

In a preclinical model, administration of related sulfonamides led to a decrease in edema formation in carrageenan-induced paw edema tests. This suggests that this compound could exhibit similar effects pending further investigation. -

Pharmacokinetics :

Research into the pharmacokinetic profile of sulfonamides indicates that their solubility and distribution are influenced by substituents like methoxy and cycloalkyl groups. The cycloheptyl moiety may enhance lipophilicity, potentially improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.